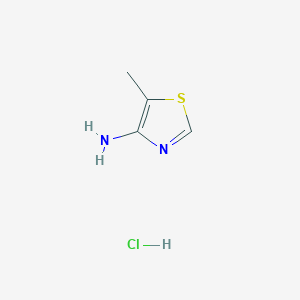![molecular formula C17H9F3O2 B2931916 2-{[3-(trifluoromethyl)phenyl]methylene}-1H-indene-1,3(2H)-dione CAS No. 136758-25-3](/img/structure/B2931916.png)
2-{[3-(trifluoromethyl)phenyl]methylene}-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-{[3-(trifluoromethyl)phenyl]methylene}-1H-indene-1,3(2H)-dione”, trifluoromethylpyridines, which share the trifluoromethylphenyl group, are synthesized and used in the agrochemical and pharmaceutical industries . Another compound, “2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine”, was prepared by a three-step synthesis .
Scientific Research Applications
Vibrational Analysis
A study conducted by Pathak et al. (2012) focused on the theoretical Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione, a related compound, using the ab initio method. The research determined the equilibrium geometries and harmonic frequencies of the molecule, revealing its non-planar structure and suggesting slight reactivity differences compared to its parent molecule. This analysis contributes to understanding the molecular properties, including dipole moment and polarizability, which are crucial for designing materials with specific optical or electronic properties (Pathak, Narayan, Sinha, & Prasad, 2012).
Synthetic Applications
Research on the palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source by Zhang et al. (2015) presents an efficient synthesis method for 2-substituted indene-1,3(2H)-dione derivatives. This protocol showcases the molecule's utility in organic synthesis, highlighting its role in developing new compounds with potential applications in drug development and materials science (Zhang, Chen, Chen, Zhu, & Ji, 2015).
Protoporphyrinogen IX Oxidase Inhibitors
A study on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors by Li et al. (2005) explores the structural analysis of compounds with the trifluoromethyl group. Although this study does not directly address 2-{[3-(trifluoromethyl)phenyl]methylene}-1H-indene-1,3(2H)-dione, it underscores the importance of trifluoromethyl groups in medicinal chemistry, particularly in designing herbicides and pharmaceuticals (Li et al., 2005).
Optical Non-Linearity
Seniutinas et al. (2012) synthesized and studied the optical features of indan-1,3-dione class structures, including arylmethylene-1,3-indandione derivatives. Their research, focusing on third-order optical non-linearity, provides insights into the potential of these compounds for applications in non-linear optics, highlighting their significance in materials science for the development of optical devices (Seniutinas, Tomašiūnas, Czaplicki, Sahraoui, Daškevičienė, Getautis, & Balevičius, 2012).
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3O2/c18-17(19,20)11-5-3-4-10(8-11)9-14-15(21)12-6-1-2-7-13(12)16(14)22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPKIPDYAIOYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(trifluoromethyl)phenyl]methylene}-1H-indene-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2931833.png)
![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2931834.png)
![1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931836.png)
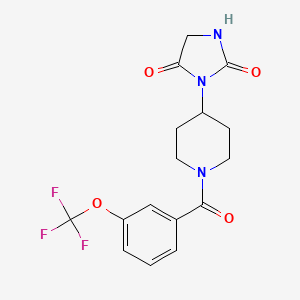
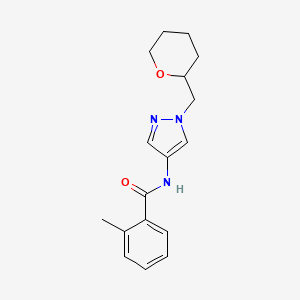
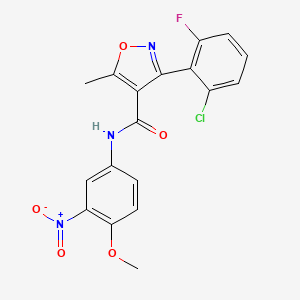
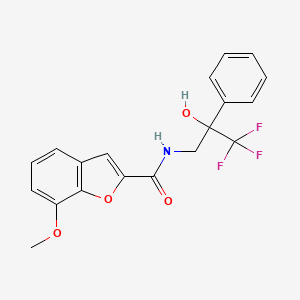
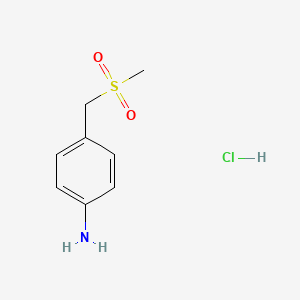
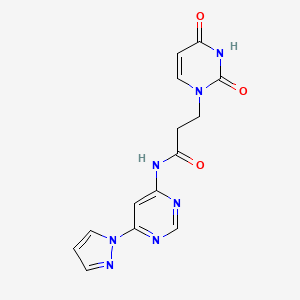
![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)
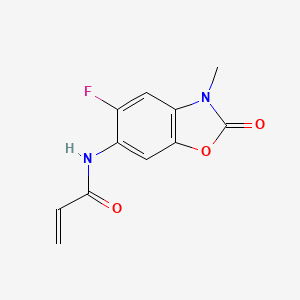
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)

